![molecular formula C14H20N6O B13126311 1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one CAS No. 88536-36-1](/img/structure/B13126311.png)
1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one is a complex organic compound featuring a triazine ring substituted with prop-2-en-1-ylamino groups and a piperidin-3-one moiety
Méthodes De Préparation
The synthesis of 1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution with Prop-2-en-1-ylamino Groups: The triazine core is then reacted with prop-2-en-1-ylamine under controlled conditions to introduce the prop-2-en-1-ylamino substituents.
Attachment of Piperidin-3-one: Finally, the piperidin-3-one moiety is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, with reagents like halides or alkoxides.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions vary depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one can be compared with similar compounds such as:
1,4-Bis{4-[bis-(prop-2-yn-1-yl)amino]-phen-oxy}benzene: This compound also features prop-2-yn-1-ylamino groups but differs in its core structure and properties.
1,1’-((3R,3’R)-((oxybis(4,1-phenylene))bis(4-amino-1H-pyrazolo[3,4-d]pyrimidine-3,1-diyl))bis(piperidine-3,1-diyl))bis(prop-2-en-1-one): This compound has a similar piperidine moiety but a different overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
88536-36-1 |
|---|---|
Formule moléculaire |
C14H20N6O |
Poids moléculaire |
288.35 g/mol |
Nom IUPAC |
1-[4,6-bis(prop-2-enylamino)-1,3,5-triazin-2-yl]piperidin-3-one |
InChI |
InChI=1S/C14H20N6O/c1-3-7-15-12-17-13(16-8-4-2)19-14(18-12)20-9-5-6-11(21)10-20/h3-4H,1-2,5-10H2,(H2,15,16,17,18,19) |
Clé InChI |
YTCZSJLGRFROFB-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC1=NC(=NC(=N1)N2CCCC(=O)C2)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


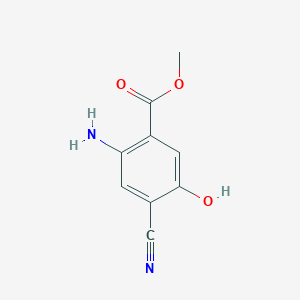


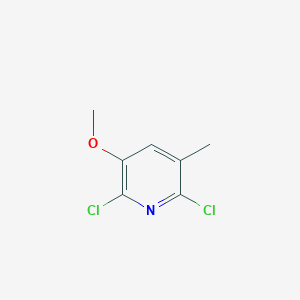
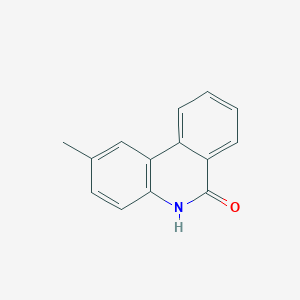
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl hexadecanoate](/img/structure/B13126275.png)
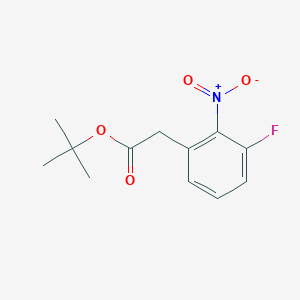
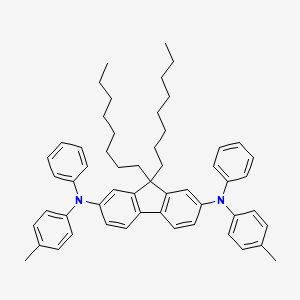
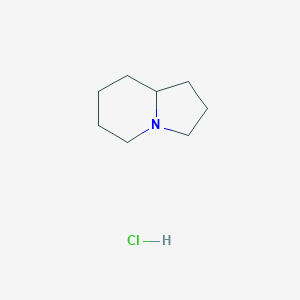

![2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B13126317.png)

![2-[[2-[2-butyl-4-[(Z)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B13126328.png)
![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)
